molecular formula C19H20N4O2 B2915481 6-(4-ethoxybenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one CAS No. 905797-91-3

6-(4-ethoxybenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one

Cat. No. B2915481
CAS RN: 905797-91-3
M. Wt: 336.395
InChI Key: UREOLLGBTPSSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-ethoxybenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one, also known as ETMT, is a triazine compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research fields, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Synthesis and Structural Analysis

A study detailed the synthesis and structural elucidation of novel fused 1,2,4-triazine derivatives, showcasing their potential as potent inhibitors targeting CYP1A1 activity. This research indicates the significance of 1,2,4-triazine derivatives in developing promising anticancer drugs through their inhibitory effects, highlighting the specific binding interactions at the substrate recognition sites of the protein. This work underscores the relevance of structural analysis in medicinal chemistry for identifying and optimizing drug candidates with high inhibitory effects against cancer-related targets (El Massry et al., 2012).

Bioorthogonal Labeling of DNA

Another application involves the synthesis of 6-ethynyl-1,2,4-triazine for fluorescent labeling of oligonucleotides by Diels-Alder reactions with inverse electron demand. This method demonstrates the utility of 6-ethynyl-1,2,4-triazine attached to 7-deaza-2'-deoxyadenosine for PCR amplification, yielding multilabeled oligonucleotides. It highlights the bioorthogonal group's compatibility with DNA polymerase, presenting an advantageous approach for the labeling of DNA in biological studies (Reisacher et al., 2019).

Corrosion Inhibition

Research on triazine derivatives, including 4-((2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazineylidene)methyl)-N,N-dimethylaniline (HT-1), has explored their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. The study underscores the importance of electron-donating functional groups in enhancing corrosion inhibition efficiency, revealing that these compounds exhibit significant protective properties against steel corrosion. The findings contribute to the understanding of corrosion inhibition mechanisms and the development of more effective inhibitors (Singh et al., 2018).

properties

IUPAC Name

6-[(4-ethoxyphenyl)methyl]-3-(3-methylanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-25-16-9-7-14(8-10-16)12-17-18(24)21-19(23-22-17)20-15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREOLLGBTPSSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-ethoxybenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one

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